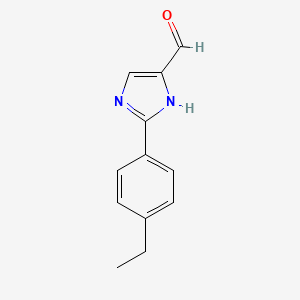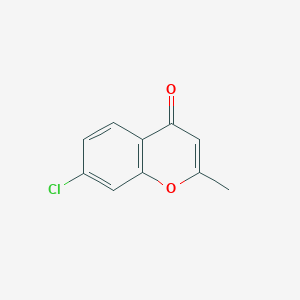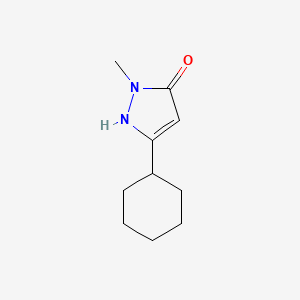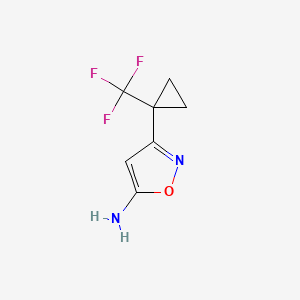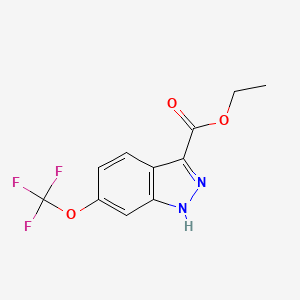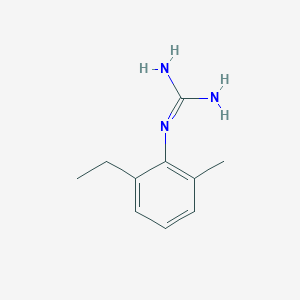
3-Fluoro-4-(trifluoromethyl)phenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(trifluoromethyl)phenyl Isothiocyanate is an aryl isothiocyanate derivative with the molecular formula C8H3F4NS . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
The synthesis of 3-Fluoro-4-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of the corresponding aniline derivative with thiophosgene or other isothiocyanate-forming reagents . The reaction conditions often include the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoro-4-(trifluoromethyl)phenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: It can react with amines to form thiourea derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can potentially undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are typically thiourea derivatives and other substituted phenyl compounds .
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)phenyl Isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Fluoro-4-(trifluoromethyl)phenyl Isothiocyanate exerts its effects involves the interaction of its isothiocyanate group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, modifying the activity of enzymes or other proteins. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
3-Fluoro-4-(trifluoromethyl)phenyl Isothiocyanate can be compared with other similar compounds, such as:
- 4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate
- 4-(Trifluoromethyl)phenyl Isothiocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C8H3F4NS |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
2-fluoro-4-isothiocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3F4NS/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
InChI Key |
FIHJBGYQXZMBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
